molecular formula C5H11NO2 B556511 5-Aminovaleric acid CAS No. 660-88-8

5-Aminovaleric acid

Cat. No. B556511
CAS RN: 660-88-8
M. Wt: 117.15 g/mol
InChI Key: JJMDCOVWQOJGCB-UHFFFAOYSA-N
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Description

5-Aminovaleric acid, also known as 5-Aminopentanoic acid or Homopiperidinic acid, is a delta-amino acid comprising pentanoic acid with an amino substituent at C-5 . It is a methylene homologue of gamma-aminobutyric acid (GABA) and is considered a weak GABA agonist . It is used in the development of drugs that halt severe types of seizures .


Synthesis Analysis

5-Aminovaleric acid can be produced through metabolic engineering of Corynebacterium glutamicum for enhanced production . The process involves the expression of Pseudomonas putida davB and davA genes encoding lysine 2-monooxygenase and delta-aminovaleramidase, respectively . Another method involves the enzymatic conversion of L-lysine to 5-Aminovaleric acid .


Molecular Structure Analysis

The molecular formula of 5-Aminovaleric acid is C5H11NO2 . It has a molecular weight of 117.15 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8) .


Chemical Reactions Analysis

5-Aminovaleric acid is a key precursor for the biosynthesis of tetrapyrrole compounds . It can be synthesized by plants, animals, bacteria, and fungi . There are two biosynthetic pathways of it in nature, C4 pathway and C5 pathway respectively .


Physical And Chemical Properties Analysis

5-Aminovaleric acid is a solid substance . It is soluble in water . The chemical structure of 5-Aminovaleric acid is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Microbial Production : 5AVA can be produced from glucose using metabolically engineered Corynebacterium glutamicum, highlighting its potential as a renewable chemical resource (Shin et al., 2016).

  • Structural Analysis : The crystal structure of 5-aminovaleric acid was determined using synchrotron X-ray powder diffraction, contributing to understanding its physical and chemical properties (Honda, Goto, & Kurahashi, 1990).

  • Natural Occurrence : In red foxes, 5AVA is a major component of anal sac secretions, suggesting its role in animal communication or defense mechanisms (Albone, Robins, & Patel, 1976).

  • Chromatographic Separation : The separation of 5AVA from L-lysine, its structural analog, is challenging but critical for industrial applications. Research has optimized conditions for this separation using chromatography (Kim, Ahn, Kyungmin, & Lee, 2020).

  • Conversion to Glutaric Acid : E. coli can be used as a whole cell biocatalyst to convert 5AVA to glutaric acid, a valuable compound in the biochemical industry (Hong et al., 2018).

  • Enzymatic Production : 5AVA can be enzymatically produced from L-lysine, offering a sustainable method for its synthesis (Liu et al., 2014).

  • Inclusion in Hybrid Perovskite Films : 5AVA has been used as an additive to enhance the mechanical integrity of hybrid perovskite films, important in solar cell technology (Gutwald et al., 2020).

  • Metabolic Taxonomy : It serves as a marker in the taxonomy of bacteria, particularly in identifying metabolic products of various Clostridium species (Rodionov et al., 1988).

  • GABAB Receptor Antagonist : It exhibits properties as a GABAB receptor antagonist and GABAA receptor agonist, relevant in neuroscience research (Dickenson et al., 1988).

  • Whole-Cell Catalysis : Engineered E. coli strains have been developed for whole-cell catalysis to produce 5AVA, demonstrating its industrial significance (Cheng et al., 2020).

Safety And Hazards

According to the safety data sheet, 5-Aminovaleric acid should be handled with personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place . Avoid dust formation, ingestion, and inhalation .

Future Directions

5-Aminovaleric acid has been used in the field of cancer delineation, particularly in the context of fluorescence-guided surgery . It has also been used in the treatment of tumors and other diseases . Future research could focus on improving the biosynthesis of 5-Aminovaleric acid and understanding the related mechanisms to further promote its industrial application .

properties

IUPAC Name

5-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO2
Source PubChem
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Related CAS

627-95-2 (hydrochloride)
Record name 5-Aminovaleric acid
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DSSTOX Substance ID

DTXSID70216212
Record name 5-Aminovaleric acid
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Molecular Weight

117.15 g/mol
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Physical Description

Solid
Record name 5-Aminopentanoic acid
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Solubility

1000 mg/mL at 20 °C
Record name 5-Aminopentanoic acid
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Product Name

5-Aminovaleric acid

CAS RN

660-88-8
Record name 5-Aminovaleric acid
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Melting Point

157.5 °C
Record name 5-Aminopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,830
Citations
R Haikonen, O Kärkkäinen, V Koistinen… - Trends in Endocrinology …, 2022 - cell.com
5-Aminovaleric acid betaine (5-AVAB) is a trimethylated compound associated with the gut microbiota, potentially produced endogenously, and related to the dietary intake of certain …
Number of citations: 16 www.cell.com
M Zhao, H Wei, C Li, R Zhan, C Liu, J Gao, Y Yi… - Nature …, 2022 - nature.com
… In this study, we observed that N,N,N-trimethyl-5-aminovaleric acid (TMAVA), is associated with a gradually increased risk of adverse clinical outcomes in higher TMAVA levels using a …
Number of citations: 30 www.nature.com
JH Shin, SH Park, YH Oh… - Microbial Cell …, 2016 - microbialcellfactories.biomedcentral …
5-Aminovaleric acid (5AVA) is an important five-carbon platform chemical that can be used for the synthesis of polymers and other chemicals of industrial interest. Enzymatic conversion …
AV Pukin, CG Boeriu, EL Scott, JPM Sanders… - Journal of Molecular …, 2010 - Elsevier
… Focused on the route leading to the formation of 5-aminovaleric acid, we had to develop an assay for LysOx in this specific reaction, in view of inapplicability of the described assays …
Number of citations: 47 www.sciencedirect.com
L Haberbosch, S Kierszniowska, L Willmitzer… - Nutrition & …, 2023 - nature.com
Background 5-Aminovaleric acid betaine (5-AVAB) has recently been identified as a diet and microbial-dependent factor inducing obesity and hepatic steatosis in mice fed a Western …
Number of citations: 7 www.nature.com
R Dhaher, EC Damisah, H Wang, SE Gruenbaum… - Neurobiology of …, 2014 - Elsevier
… Here we test the hypothesis that one such compound – 5-aminovaleric acid (5-AV) – reduces the frequency, duration, and clinical severity of seizures in our model of MTLE. Five-AV is a …
Number of citations: 19 www.sciencedirect.com
O Kärkkäinen, T Tuomainen, V Koistinen… - Scientific Reports, 2018 - nature.com
… Increased 5-aminovaleric acid betaine (5-AVAB) levels in plasma and metabolically active tissues such as heart have been associated with consumption of diets rich in whole grains. …
Number of citations: 25 www.nature.com
YG Hong, YM Moon, JW Hong, SY No, TR Choi… - Enzyme and microbial …, 2018 - Elsevier
… accumulation of 5-aminovaleric acid. However, the conversion from 5-aminovaleric acid to … achieve a high conversion yield from 5-aminovaleric acid at the optimized reaction condition. …
Number of citations: 24 www.sciencedirect.com
SY Yang, TR Choi, HR Jung, YL Park, YH Han… - Enzyme and microbial …, 2019 - Elsevier
… involving glutaric acid from l-lysine using 5-aminovaleric acid. We previously reported the production of glutaric acid using 5-aminovaleric acid and α-ketoglutaric acid by a whole-cell …
Number of citations: 30 www.sciencedirect.com
S Kim, JO Ahn, KM Kim, CH Lee - Microchemical Journal, 2020 - Elsevier
5-Aminovaleric acid (5AVA), an attractive bio-based carbon-5 building block for polymer synthesis, is produced from l-lysine. However, their structural similarity makes separating 5AVA …
Number of citations: 6 www.sciencedirect.com

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